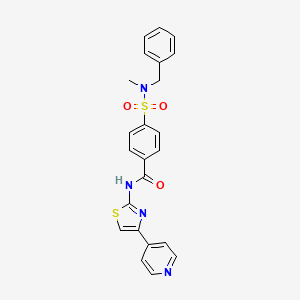
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as BMTB, is a small molecule compound that has been studied for its potential applications in scientific research. BMTB has been shown to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its ability to inhibit various signaling pathways and enzymes, making it a promising candidate for further exploration in drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, including exploring its potential applications in other disease areas, optimizing its pharmacokinetic properties, and developing more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of this compound typically begins with the reaction of 4-(pyridin-4-yl)thiazol-2-amine with benzyl chloroformate, followed by the addition of N-methylsulfamide and 4-aminobenzamide. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been studied for its potential applications in various scientific research areas, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-5-3-2-4-6-17)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(16-31-23)18-11-13-24-14-12-18/h2-14,16H,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXXXRIBCLUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)
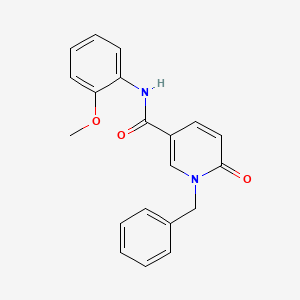


![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2670301.png)
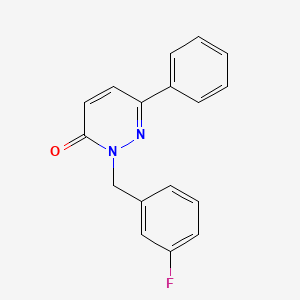
![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2670306.png)
![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)
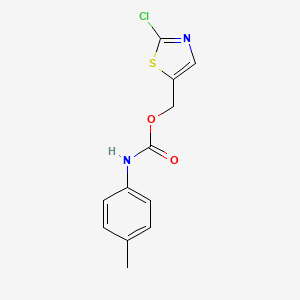
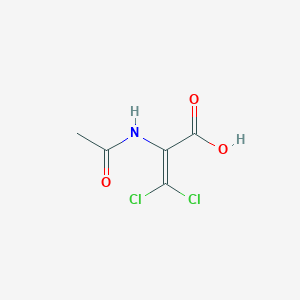
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2670312.png)